molecular formula C13H13Cl3N2O2 B14553885 N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide CAS No. 62047-36-3

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide

Cat. No.: B14553885
CAS No.: 62047-36-3
M. Wt: 335.6 g/mol
InChI Key: MNCNSKIIQCVIBF-UHFFFAOYSA-N
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Description

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide is a synthetic organic compound It is characterized by the presence of a cyanopropyl group and a trichlorophenoxy group attached to a propanamide backbone

Properties

CAS No.

62047-36-3

Molecular Formula

C13H13Cl3N2O2

Molecular Weight

335.6 g/mol

IUPAC Name

N-(2-cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide

InChI

InChI=1S/C13H13Cl3N2O2/c1-7(12(19)18-13(2,3)6-17)20-10-5-8(14)4-9(15)11(10)16/h4-5,7H,1-3H3,(H,18,19)

InChI Key

MNCNSKIIQCVIBF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)(C)C#N)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide typically involves the reaction of 2,3,5-trichlorophenol with a suitable cyanopropyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions may yield amine derivatives or other reduced forms.

    Substitution: The trichlorophenoxy group may undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide may have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic properties or as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other cyanopropyl derivatives or trichlorophenoxy compounds. Examples could be:

  • N-(2-Cyanopropan-2-yl)-2-(2,4,5-trichlorophenoxy)propanamide
  • N-(2-Cyanopropan-2-yl)-2-(2,3,4-trichlorophenoxy)propanamide

Uniqueness

The uniqueness of N-(2-Cyanopropan-2-yl)-2-(2,3,5-trichlorophenoxy)propanamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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